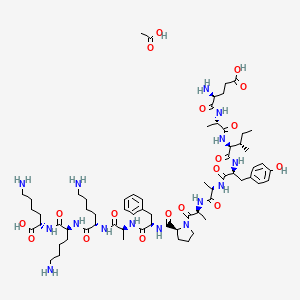![molecular formula C4H2N4 B14755706 Pyrazolo[3,4-c]pyrazole CAS No. 250-73-7](/img/structure/B14755706.png)
Pyrazolo[3,4-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-c]pyrazole is a heterocyclic compound characterized by a fused ring system containing two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrazolo[3,4-c]pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with diketones or aldehydes. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic conditions can yield this compound derivatives . Another method involves the use of isocyanides in a [3+2] cycloaddition reaction with terminal alkynes, which provides a mild and efficient route to the pyrazole core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, diketones, aldehydes, isocyanides, potassium permanganate, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity . Detailed studies on its interaction with molecular targets such as kinases and receptors are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrazolo[3,4-c]pyrazole include:
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the formation of stable complexes, making it a valuable scaffold in drug design and materials science .
Propiedades
Número CAS |
250-73-7 |
|---|---|
Fórmula molecular |
C4H2N4 |
Peso molecular |
106.09 g/mol |
Nombre IUPAC |
pyrazolo[3,4-c]pyrazole |
InChI |
InChI=1S/C4H2N4/c1-3-2-6-8-4(3)7-5-1/h1-2H |
Clave InChI |
VSMCJCWKMHUNSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)

![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)









![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
